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molecular formula C10H12F3NO2 B8510657 Benzenamine,4-[2,2,2-trifluoro-1-(methoxymethyl)ethoxy]-

Benzenamine,4-[2,2,2-trifluoro-1-(methoxymethyl)ethoxy]-

Cat. No. B8510657
M. Wt: 235.20 g/mol
InChI Key: PQMSLXRYOOZFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258158B2

Procedure details

This material was obtained following the procedures described in example 33 i,ii) from 1-fluoro-4-nitro-benzene and (rac)-1,1,1-trifluoro-3-methoxy-propan-2-ol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.[F:11][C:12]([F:19])([F:18])[CH:13]([OH:17])[CH2:14][O:15][CH3:16]>>[F:11][C:12]([F:19])([F:18])[CH:13]([CH2:14][O:15][CH3:16])[O:17][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(COC)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was obtained

Outcomes

Product
Name
Type
Smiles
FC(C(OC1=CC=C(C=C1)N)COC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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